

LYN-1604: A Potent Activator of ULK1 for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LYN-1604

Cat. No.: B15604115

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LYN-1604 is a novel small molecule that has been identified as a potent agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. This document provides a comprehensive technical overview of **LYN-1604**, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate, particularly for applications in oncology, such as in the context of triple-negative breast cancer (TNBC).

Chemical Structure and Properties

LYN-1604 is a synthetic small molecule designed through in silico screening and chemical synthesis.^[1] Its chemical formula is C₃₃H₄₃Cl₂N₃O₂. The structure of **LYN-1604** is presented below, along with its key chemical identifiers.

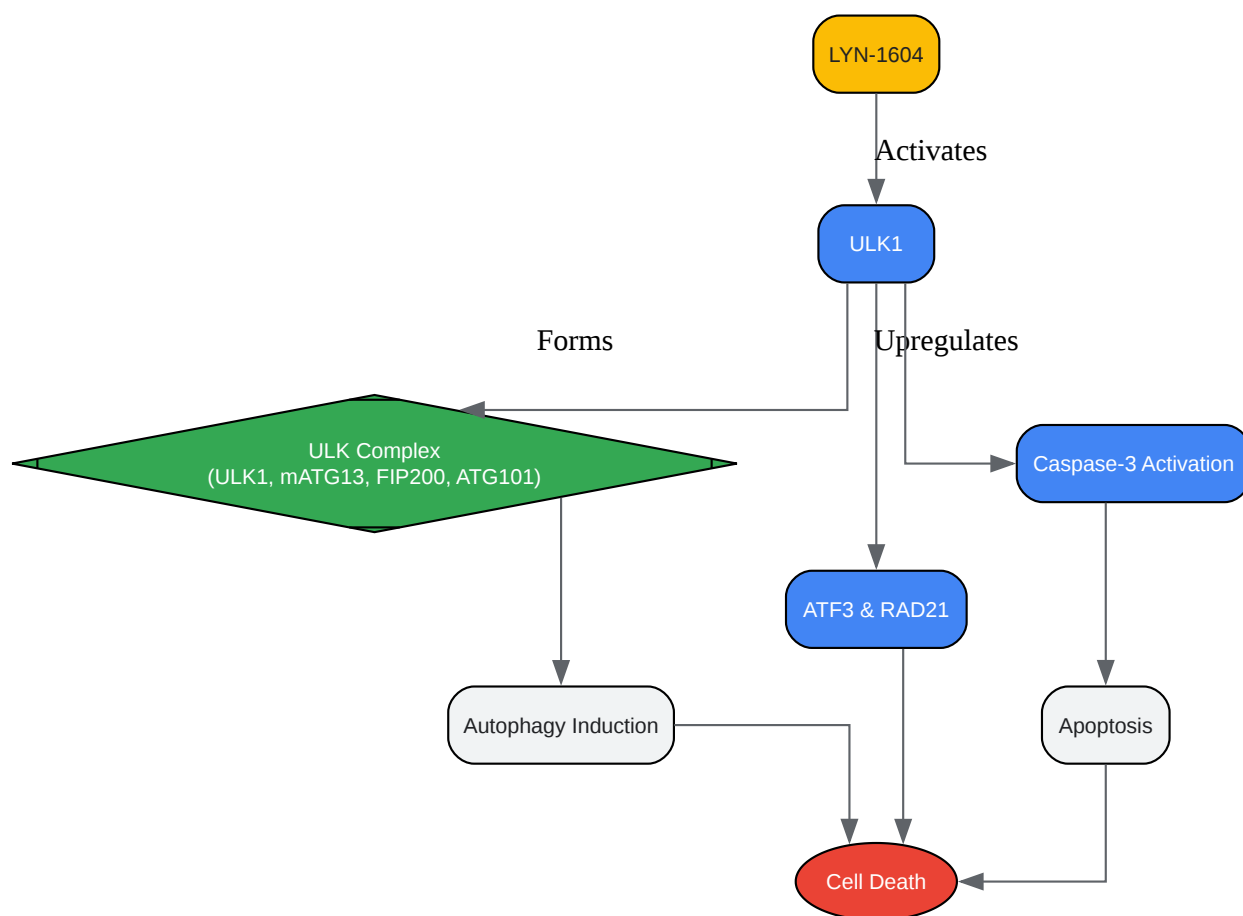
- IUPAC Name: 2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(2-naphthalenylmethoxy)ethyl]-1-piperazinyl]ethanone
- SMILES: CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3^[1]
- CAS Number: 2088939-99-3^[2]
- Molecular Weight: 584.62 g/mol

Mechanism of Action

LYN-1604 functions as a direct activator of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade.^[3] By binding to and activating ULK1, **LYN-1604** triggers a signaling pathway that leads to programmed cell death in cancer cells.

ULK1 Signaling Pathway

The activation of ULK1 by **LYN-1604** initiates the formation of the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][4] This complex then phosphorylates downstream targets, including Beclin-1, to activate the VPS34 lipid kinase, a crucial step in the formation of the autophagosome.[5] Subsequently, this process induces cell death through mechanisms involving both autophagy and apoptosis.[1][6] Key downstream effectors in this pathway include Activating Transcription Factor 3 (ATF3), RAD21, and caspase-3.[1][5]



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Figure 1: LYN-1604 Signaling Pathway

Quantitative Data

The biological activity of **LYN-1604** has been characterized through various in vitro and cell-based assays. The key quantitative parameters are summarized in the tables below.

Table 1: In Vitro Kinase and Binding Assays

Parameter	Target	Value	Assay Method
EC50	ULK1	18.94 nM	ADP-Glo Kinase Assay
KD	Wild-type ULK1	291.4 nM	Surface Plasmon Resonance (SPR)

EC50 (Half maximal effective concentration) and KD (Dissociation constant) values indicate the high potency and binding affinity of **LYN-1604** for its target, ULK1.^[7]

Table 2: Cell-Based Assays

Parameter	Cell Line	Value	Assay Method
IC50	MDA-MB-231	1.66 μ M	MTT Assay
Enzymatic Activity	ULK1 in cells	195.7% at 100 nM	Cellular Kinase Assay

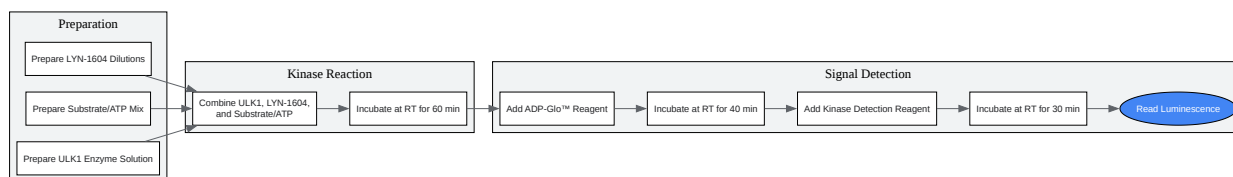
IC50 (Half maximal inhibitory concentration) in the triple-negative breast cancer cell line MDA-MB-231 demonstrates the cytotoxic efficacy of **LYN-1604**.^[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

ULK1 Kinase Assay (ADP-Glo™)

This protocol is adapted from standard ADP-Glo™ kinase assay procedures.^[8]



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Figure 2: ULK1 Kinase Assay Workflow

Materials:

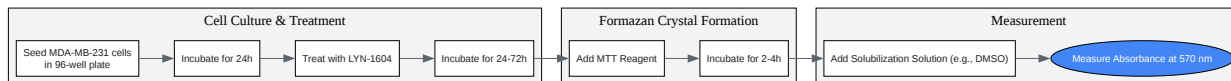
- ULK1 Kinase Enzyme System (containing ULK1 active kinase, substrate, reaction buffer)
- ADP-Glo™ Kinase Assay Kit
- **LYN-1604**
- 384-well plates

Procedure:

- Reagent Preparation:
 - Prepare a solution of ULK1 enzyme in kinase buffer.
 - Prepare a mixture of the kinase substrate and ATP in kinase buffer.
 - Perform serial dilutions of **LYN-1604** to achieve the desired concentration range.
- Kinase Reaction:
 - In a 384-well plate, add the inhibitor (**LYN-1604**) or vehicle control.
 - Add the ULK1 enzyme solution to each well.
 - Initiate the reaction by adding the substrate/ATP mixture.
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
 - Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the ULK1 kinase activity.

Cell Viability (MTT) Assay

This protocol is a standard procedure for assessing cell viability.^[3]



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Figure 3: MTT Assay Workflow

Materials:

- MDA-MB-231 cells
- Complete cell culture medium
- **LYN-1604**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well plates

Procedure:

- Cell Seeding:
 - Harvest and count MDA-MB-231 cells.
 - Seed the cells in a 96-well plate at a density of 5×10^4 cells/mL.[1]
 - Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Treat the cells with various concentrations of **LYN-1604** (e.g., 0.5, 1.0, and 2.0 μ M).[7]
 - Include appropriate vehicle controls.
 - Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Add MTT solution to each well to a final concentration of 0.45 mg/mL.[3]

- Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Model

This protocol describes the evaluation of **LYN-1604**'s anti-tumor efficacy in a mouse xenograft model.[\[1\]](#)[\[9\]](#)

Materials:

- MDA-MB-231 cells
- BALB/c nude mice (female, 6-8 weeks old)
- **LYN-1604**
- Vehicle solution

Procedure:

- Tumor Implantation:
 - Subcutaneously inject MDA-MB-231 cells into the flanks of the mice.
 - Allow the tumors to grow to a palpable size.
- Treatment:
 - Randomize the mice into treatment and control groups.
 - Administer **LYN-1604** via intragastric administration once daily for 14 days at various doses (e.g., 25, 50, and 100 mg/kg).[\[9\]](#)
 - Administer the vehicle solution to the control group.
- Monitoring and Analysis:
 - Monitor tumor volume and body weight regularly throughout the study.

- At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pathway markers).
- Assess for any signs of toxicity by observing the general health of the mice and weighing major organs.

Conclusion

LYN-1604 is a potent and specific agonist of ULK1 with demonstrated anti-proliferative activity in preclinical models of triple-negative breast cancer.[1][5] Its well-defined mechanism of action, involving the induction of autophagy and apoptosis, makes it a compelling candidate for further investigation as a novel cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate this promising molecule into a clinical reality.

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- To cite this document: BenchChem. [LYN-1604: A Potent Activator of ULK1 for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604115#chemical-structure-of-lyn-1604]

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